Cas no 2168157-65-9 (2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid)

2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid is a fluorinated nitrophenyl-substituted cyclopropane derivative with applications in pharmaceutical and agrochemical research. The compound features a cyclopropane ring fused to a carboxylic acid group, enhancing its reactivity and potential as a synthetic intermediate. The presence of both fluorine and nitro groups on the aromatic ring contributes to its electron-withdrawing properties, making it valuable for further functionalization in medicinal chemistry. Its structural rigidity and polar functional groups improve binding affinity in target interactions. This compound is particularly useful in the development of bioactive molecules, offering precise control over stereochemistry and reactivity in multi-step syntheses.
2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid structure
2168157-65-9 structure
Product Name:2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
CAS No:2168157-65-9
MF:C10H8FNO4
MW:225.173226356506
CID:5791025
PubChem ID:165659022
Update Time:2025-10-29

2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2168157-65-9
    • 2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
    • EN300-1848565
    • 2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
    • Inchi: 1S/C10H8FNO4/c11-9-3-5(12(15)16)1-2-6(9)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)
    • InChI Key: CWVCDVYNERMBCO-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C1CC1C(=O)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 225.04373590g/mol
  • Monoisotopic Mass: 225.04373590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 83.1Ų

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2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid Related Literature

Additional information on 2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid

Introduction to 2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid (CAS No. 2168157-65-9)

2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid (CAS No. 2168157-65-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, including a cyclopropane ring and a fluoro-nitrophenyl substituent, exhibits promising properties that make it a valuable candidate for further exploration in drug development. The presence of both fluoro and nitro functional groups imparts distinct electronic and steric effects, which can be leveraged to modulate biological activity.

The cyclopropane-1-carboxylic acid moiety in the molecular structure of this compound is particularly noteworthy. Cyclopropanes are known for their high ring strain, which can translate into enhanced reactivity and binding affinity when incorporated into biologically active molecules. This strained ring system often serves as a scaffold for designing small-molecule inhibitors targeting various enzymes and receptors. In contrast, the 2-fluoro-4-nitrophenyl group introduces both electron-withdrawing and electron-donating capabilities, depending on the specific chemical environment. The fluorine atom, in particular, is widely recognized for its ability to improve metabolic stability, binding affinity, and pharmacokinetic profiles in drug candidates.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of 2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid with greater accuracy. Studies suggest that this compound may exhibit inhibitory effects on certain kinases and transcription factors, making it a potential lead compound for therapeutic applications in oncology and inflammatory diseases. The nitro group, while traditionally associated with explosive properties, plays a crucial role in modulating the electronic properties of the aromatic ring, thereby influencing interactions with biological targets.

In vitro studies have demonstrated that derivatives of this compound can exhibit significant binding affinity to proteins involved in cellular signaling pathways. For instance, modifications to the cyclopropane ring or the phenyl substituent have shown promise in reducing off-target effects while maintaining potent activity against disease-relevant targets. The fluoro group's ability to enhance lipophilicity has also been exploited to improve oral bioavailability, a critical factor in drug development.

The synthesis of 2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid presents unique challenges due to the sensitivity of the cyclopropane ring and the need for precise functionalization of the aromatic moiety. However, modern synthetic methodologies have made significant strides in addressing these challenges. Transition-metal-catalyzed reactions and organometallic chemistry have enabled efficient construction of complex frameworks, while protecting group strategies allow for selective functionalization at multiple sites.

One particularly intriguing aspect of this compound is its potential as a building block for more complex drug candidates. By incorporating additional functional groups or linking it to other pharmacophores, researchers can generate libraries of derivatives with tailored biological activities. High-throughput screening (HTS) techniques combined with structure-based drug design (SBDD) have accelerated the process of identifying promising analogs.

The pharmacokinetic properties of 2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid have also been extensively studied. Preclinical data indicate that this compound exhibits reasonable solubility and stability under physiological conditions, suggesting its feasibility as an oral therapeutic agent. Additionally, preliminary toxicity studies have shown mild hepatotoxicity at high doses but no significant concerns at therapeutic concentrations.

Looking ahead, the future research directions for 2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid are multifaceted. Exploration into its mechanism of action will be crucial for understanding its therapeutic potential fully. Furthermore, developing novel synthetic routes to optimize yield and purity will be essential for scaling up production for clinical trials.

The integration of machine learning models into drug discovery pipelines has opened new avenues for predicting the efficacy and safety of compounds like this one before experimental validation becomes necessary. By leveraging large datasets and advanced algorithms, researchers can prioritize candidates more effectively, reducing attrition rates during early-stage development.

In conclusion,2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid represents a compelling example of how structural innovation can lead to novel therapeutic agents with significant biological activity. Its unique combination of functional groups makes it a versatile scaffold for further medicinal chemistry efforts aimed at addressing unmet medical needs across various therapeutic areas.

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